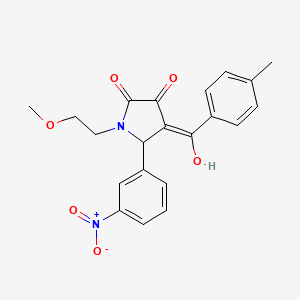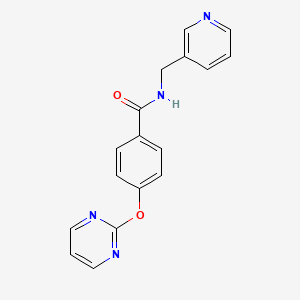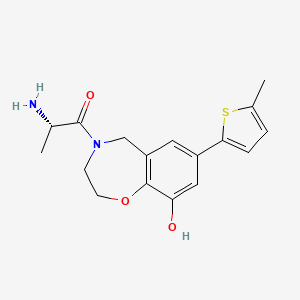
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one, also known as BB-22, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic applications. BB-22 is a member of the indole-3-carboxamide family of compounds, which are known to have cannabinoid receptor agonist activity.
作用机制
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These effects ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of pain perception, mood regulation, and immune function. It has been shown to have analgesic effects in animal models, and may be useful in the treatment of chronic pain. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal studies, suggesting that it may be useful in the treatment of mood disorders. This compound has also been found to have immunomodulatory effects, potentially making it useful in the treatment of autoimmune disorders.
实验室实验的优点和局限性
One advantage of using 3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for precise modulation of receptor activity, which can be useful in studying the effects of cannabinoids on various physiological processes. However, one limitation of this compound is its potential for abuse and dependence, which may limit its use in certain research applications.
未来方向
There are several potential future directions for research on 3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one. One area of interest is the development of novel analgesics that do not have the potential for abuse and dependence seen with traditional opioids. This compound may be a promising candidate for this type of research, given its analgesic effects and selectivity for cannabinoid receptors. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of mood disorders and autoimmune disorders. Finally, there is a need for continued development of safer and more effective synthetic cannabinoids, which may have a wide range of potential therapeutic applications.
合成方法
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl cyanide with 3-methylbut-2-enoyl chloride, followed by the addition of benzylamine and acid hydrolysis. This method has been optimized to produce high yields of pure this compound.
科学研究应用
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one has been studied for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and depression. It has been shown to have analgesic effects in animal models, and may have potential as a non-opioid pain reliever. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal studies, suggesting that it may be useful in the treatment of mood disorders.
属性
IUPAC Name |
(E)-3-(benzylamino)-1-(4-bromophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-13(19-12-14-5-3-2-4-6-14)11-17(20)15-7-9-16(18)10-8-15/h2-11,19H,12H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBXTBGXTNACMU-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5322436.png)
![2-(ethoxymethyl)-N-[2-(isopropylsulfonyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5322439.png)

![2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5322460.png)

![2-(4-fluorophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322485.png)
![5-(4-fluorophenyl)-7-[(1S*,4S*)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5322487.png)
![N-benzyl-5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5322492.png)

![2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B5322502.png)
![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-phenylene diacetate](/img/structure/B5322505.png)
![1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5322521.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5322526.png)
![3-(methylthio)-6-phenyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322534.png)